molecular formula C8H8F3NO B6226552 1-(3-ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 2297801-53-5

1-(3-ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B6226552
CAS RN: 2297801-53-5
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one, also known as 3-ethynylpyrrolidine-1-oxide, is an organic compound that is used in various scientific research applications. It is a colorless liquid at room temperature and is soluble in most organic solvents. This compound has a molecular weight of 186.14 g/mol and a melting point of -64.7 °C. It is a synthetic compound, which means it is not found in nature. It is used in various lab experiments and has several biochemical and physiological effects.

Scientific Research Applications

1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications. It is used as a research tool in the fields of organic chemistry, biochemistry, and pharmacology. It is used in the synthesis of various organic compounds, such as peptides and small molecules. It is also used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, it is used to study the mechanism of action of drugs and to evaluate their efficacy.

Mechanism of Action

1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one acts as a substrate for enzymes, which catalyze the formation of covalent bonds between the compound and other molecules. This covalent bond formation is essential for the proper functioning of proteins and enzymes. Additionally, this compound can act as an inhibitor of certain enzymes, which can be used to study the mechanism of action of drugs.
Biochemical and Physiological Effects
1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one has several biochemical and physiological effects. It has been found to interact with enzymes and proteins, which can affect their structure and function. It can also affect the metabolism of certain molecules, such as carbohydrates, lipids, and proteins. Additionally, it can affect the expression of certain genes, which can be used to study the mechanism of action of drugs.

Advantages and Limitations for Lab Experiments

1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one has several advantages and limitations for lab experiments. One of the main advantages is that it is easy to synthesize and is relatively inexpensive. Additionally, it is soluble in most organic solvents, which makes it easy to handle and use in lab experiments. One of the main limitations is that it is a synthetic compound and is not found in nature, which can limit its use in certain experiments.

Future Directions

1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one has several potential future directions for research. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug discovery and development. Another potential direction is to explore its potential as a substrate and inhibitor of enzymes, which could be used to study the mechanism of action of drugs. Finally, further research could be conducted to explore its potential use in the synthesis of organic compounds, such as peptides and small molecules.

Synthesis Methods

1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one is synthesized using a two-step method. The first step involves the reaction of 1-bromo-1-(3-ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-onerolidine with potassium bicarbonate in aqueous ethanol. This reaction yields 1-(1-(3-ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-onerolidin-1-yl)-2,2,2-trifluoroethan-1-one and water as by-products. The second step involves the purification of the compound by recrystallization from a mixture of ethanol and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one involves the reaction of 3-ethynylpyrrolidine with 2,2,2-trifluoroacetophenone in the presence of a suitable catalyst.", "Starting Materials": [ "3-ethynylpyrrolidine", "2,2,2-trifluoroacetophenone", "Catalyst" ], "Reaction": [ "Add 3-ethynylpyrrolidine to a reaction flask", "Add 2,2,2-trifluoroacetophenone to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product using a suitable solvent", "Purify the product using column chromatography" ] }

CAS RN

2297801-53-5

Product Name

1-(3-ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

Molecular Formula

C8H8F3NO

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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